molecular formula C28H26O9 B014751 Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside CAS No. 3601-36-3

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No. B014751
CAS RN: 3601-36-3
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-SUWSLWCISA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves complex processes, including benzylation, acylation, and the formation of glycosyl halides. For instance, one method involves synthesizing derivatives from allyl 2,6-di-O-benzyl-alpha-D-galactopyranoside through a series of steps including benzylating, acylating, and converting sultars into thio sugars by reaction with sulfur nucleophiles (Nashed & Anderson, 1977).

Scientific Research Applications

Synthesis and Pharmacological Activities

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a compound with notable importance in organic chemistry due to its versatility as a precursor for synthesizing bioactive molecules. Its significance is underpinned by its utility in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). This highlights the compound's pivotal role in the search for new therapeutic agents.

Antioxidant Properties and Health Implications

Research on chromones and their derivatives, structurally related to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, demonstrates their potential in combating oxidative stress, a major factor in cellular impairment leading to various diseases. The radical scavenging activity of these compounds, facilitated by specific structural features, underscores the importance of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside in developing antioxidants (Yadav et al., 2014).

Role in Drug Discovery and Development

The Knoevenagel condensation, a reaction involving compounds like Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, is fundamental in creating libraries of chemical compounds with anticancer activity. This method has been instrumental in generating molecules targeting various cancer-related biological targets, demonstrating the compound's value in drug discovery (Tokala et al., 2022).

Environmental Chemicals and Epigenetic Alterations

Studies on environmental chemicals, including those related to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, reveal their potential to induce epigenetic alterations. These findings are crucial for understanding the toxicological implications of such compounds and their metabolites in humans and the environment (Baccarelli & Bollati, 2009).

Advanced Materials and Nanotechnology

The structural features of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside make it an interesting candidate for developing advanced materials, including supramolecular assemblies and nanotechnology applications. Its inclusion in the synthesis of benzene-1,3,5-tricarboxamide derivatives, for instance, opens avenues for creating materials with unique properties for various applications, ranging from nanotechnology to biomedical fields (Cantekin et al., 2012).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFEILSURAFKL-SUWSLWCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448643
Record name Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

CAS RN

3601-36-3
Record name Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3601-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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